![molecular formula C15H15ClN2O3 B3010761 Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate CAS No. 1356353-33-7](/img/structure/B3010761.png)
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate
Overview
Description
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a chemical compound that is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate.
Synthesis Analysis
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the trifluoromethylation of aryl iodides using an economical system consisting of methyl chlorodifluoroacetate (MCDFA), KF, and CuI . This suggests that similar methodologies could potentially be applied to the synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate, with adaptations to incorporate the 4-methoxybenzylamino group.
Molecular Structure Analysis
The molecular structure of compounds in the same family as Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate can be determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques would be essential in confirming the structure of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate once synthesized.
Chemical Reactions Analysis
The chemical behavior of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate would likely involve reactions typical of nicotinate esters and chlorinated aromatics. For instance, the presence of the methoxy group could influence the reactivity through electronic effects, potentially affecting nucleophilic substitution reactions . Understanding the reactivity of similar compounds can provide a basis for predicting the reactions that Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate might undergo.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate are not provided in the papers, related compounds can offer insights. For example, the solubility, melting point, and stability of the compound could be inferred from the properties of similar nicotinate esters and chlorinated compounds . Additionally, the presence of the 4-methoxybenzylamino group could affect the compound's polarity and hydrogen bonding capability, influencing its solubility and interaction with biological targets.
Scientific Research Applications
Antibacterial Activity
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate and its derivatives have been explored for their potential antibacterial properties. For instance, zinc complexes of related Schiff bases, which include similar structural elements, have demonstrated antibacterial effectiveness against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
Metabolite Synthesis and Detection
The synthesis of metabolites related to Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate has been achieved, with applications in detecting these metabolites in biological samples like human urine (Maurich, De Amici, & De Micheli, 1994).
Crystallography and Molecular Structure
Studies on the crystal structures and electronic properties of compounds closely related to Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate have been conducted. These investigations provide insights into the molecular conformations and polarized electronic structures of such compounds (Cobo, Glidewell, Low, & Orozco, 2008).
Enzyme Inhibition
Compounds derived from Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate have been synthesized and tested for their ability to inhibit enzymes such as lipase and α-glucosidase. This research contributes to the understanding of potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Diuretic Properties
Derivatives of compounds similar to Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate have been studied for their diuretic properties, showing both diuretic and antidiuretic effects. This research is crucial for the development of new diuretic substances (Kravchenko, 2018).
Antimicrobial and Antitumor Activities
Investigations into the antimicrobial and antitumor activities of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate derivatives have been carried out. These studies explore the potential for these compounds in treating various infections and cancers (Xia et al., 2011).
Synthesis Methods and Applications
Research into the synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate and related compounds has been conducted, focusing on developing safe and economical methods. This is essential for the large-scale production of such compounds, particularly in pharmaceutical contexts (Mulder et al., 2013).
Safety and Hazards
Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental inhalation or ingestion, immediate medical attention is required . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
It’s known that the compound is used for research and development
Mode of Action
It’s known that the compound involves a benzylic position, which can undergo reactions such as free radical bromination and nucleophilic substitution
Biochemical Pathways
The compound’s structure suggests that it might influence pathways involving pyrimidine rings . The downstream effects of these interactions require further investigation.
properties
IUPAC Name |
methyl 6-chloro-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)9-17-14-12(15(19)21-2)7-8-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAMCLWORVRJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate |
Synthesis routes and methods
Procedure details
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